plakevulin A -

plakevulin A

Catalog Number: EVT-1581476
CAS Number:
Molecular Formula: C23H42O4
Molecular Weight: 382.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plakevulin A is a bioactive compound classified under oxylipins, which are lipid-derived molecules known for their diverse biological activities. It is isolated from the marine sponge Plakortis sp., primarily found in Okinawan waters. This compound has garnered interest in the scientific community due to its potential therapeutic applications, particularly in cancer treatment.

Source

Plakevulin A is sourced from marine sponges, specifically the genus Plakortis. These sponges are known for producing a variety of secondary metabolites, which include various bioactive compounds with potential medicinal properties. The extraction and isolation of plakevulin A from its natural source have been documented in scientific literature, emphasizing its unique structural characteristics and biological activities .

Classification

Plakevulin A falls under the classification of oxylipins, a group of compounds derived from the oxidation of fatty acids. These compounds play significant roles in cellular signaling and inflammatory responses. Plakevulin A is notable for its cytotoxic effects against certain cancer cell lines, making it a subject of interest in pharmacological research .

Synthesis Analysis

Methods

The synthesis of plakevulin A can be approached through various chemical methods. One notable method involves total synthesis techniques that utilize specific reagents and reaction conditions to construct the compound's complex structure.

Technical Details

The total synthesis typically involves multiple steps, including:

  1. Formation of Key Intermediates: Utilizing reactions such as peroxidation and cyclization to create crucial building blocks.
  2. Functional Group Transformations: Employing reactions that modify the functional groups on these intermediates to achieve the desired molecular structure.
  3. Final Assembly: The final steps involve coupling reactions that bring together all components into the final plakevulin A structure.

Recent studies have demonstrated successful synthetic routes that yield plakevulin A with high stereochemical fidelity .

Molecular Structure Analysis

Structure

Plakevulin A possesses a complex molecular structure characterized by multiple rings and functional groups typical of oxylipins. Its specific stereochemistry is crucial for its biological activity.

Data

The molecular formula of plakevulin A is C₁₈H₂₈O₃, and it has a molecular weight of approximately 300.42 g/mol. The compound features several chiral centers, contributing to its diverse biological interactions .

Chemical Reactions Analysis

Reactions

Plakevulin A participates in various chemical reactions, particularly those involving enzymatic interactions. It has been shown to inhibit DNA polymerases α and δ, which are essential for DNA replication.

Technical Details

The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing their normal function. This interaction highlights the potential of plakevulin A as an anticancer agent by disrupting cellular proliferation .

Mechanism of Action

Process

The mechanism by which plakevulin A exerts its effects includes inducing apoptosis in cancer cells. It does this through several pathways:

  1. Inhibition of Enzymatic Activity: By inhibiting DNA polymerases, plakevulin A disrupts DNA synthesis.
  2. Activation of Apoptotic Pathways: The compound induces DNA fragmentation and activates caspase-3, a key enzyme in the apoptotic process.
  3. Suppression of Signaling Pathways: Plakevulin A has been shown to suppress interleukin 6-induced signal transducer and activator of transcription 3 signaling, further promoting apoptosis in sensitive cell lines .

Data

Research indicates that plakevulin A exhibits selective cytotoxicity towards cancer cell lines such as human promyelocytic leukemia (HL60) and cervix carcinoma (HeLa), demonstrating its potential as a targeted therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: Plakevulin A reacts with various biological macromolecules, particularly proteins involved in cell signaling.
  • Stability: The compound shows stability under acidic conditions but may degrade under extreme pH or temperature variations.

These properties are essential for understanding how plakevulin A can be utilized in laboratory settings and potential clinical applications .

Applications

Plakevulin A has significant potential applications in scientific research, particularly within pharmacology and medicinal chemistry:

  • Cancer Research: Its ability to induce apoptosis and inhibit DNA polymerases makes it a candidate for developing new anticancer therapies.
  • Biological Studies: Researchers are investigating its role in cellular signaling pathways and inflammation modulation.
  • Natural Product Chemistry: As a marine-derived compound, it contributes to the exploration of novel natural products with therapeutic potentials .
Introduction to Plakevulin A in Biomedical Research

Historical Context: Discovery and Isolation from Plakortis Sponges

Plakevulin A is a bioactive oxylipin first isolated in 2003 from the Okinawan marine sponge Plakortis sp. [1] [4]. The compound was identified during a screen for DNA polymerase inhibitors, with its structure elucidated as methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate (molecular formula: C₂₃H₄₂O₄; MW: 382.6 g/mol) [1] [5]. Plakortis sponges, found globally in tropical reefs, are renowned for producing complex polyketides with endoperoxide motifs, but plakevulin A is distinguished by its cyclopentene core bearing hydroxyl and alkyl side chains [4] [6] [7]. Its isolation involved methanol-chloroform extraction followed by multistep chromatography, yielding a colorless oil [1] [7]. The discovery highlighted the biochemical diversity of marine sponges, particularly Caribbean and Pacific species, which remain a rich source of anticancer leads [4] [7].

Initial Characterization of Bioactive Potential in Cytotoxicity Studies

Early studies demonstrated plakevulin A’s potent cytotoxicity against murine leukemia (L1210) and human cervical carcinoma (KB) cell lines, with IC₅₀ values in the micromolar range [1] [2]. Subsequent screenings expanded its activity profile:

  • Differential cytotoxicity: Significant selectivity against cancer cells (HL60, HeLa) over normal fibroblasts (MRC-5), as shown in Table 1 [3] [5].
  • Apoptosis markers: Induction of DNA fragmentation and caspase-3 activation in HL60 promyelocytic leukemia cells, confirming programmed cell death [2] [3].
  • Target ambiguity: IC₅₀ values for cytotoxicity (e.g., 9.53 × 10⁻⁸ M in HL60) diverged from those for DNA polymerase α/δ inhibition, suggesting additional targets beyond replicative enzymes [2] [4].

Table 1: Cytotoxicity Profile of Plakevulin A

Cell LineTissue OriginSensitivity (IC₅₀)
HL60Human promyelocytic leukemia95.3 nM
L1210Murine leukemia~1 μM
HeLaHuman cervical carcinomaModerate
MRC-5Human normal lung fibroblastLowest sensitivity

Research Significance in Apoptosis Induction and STAT3 Pathway Modulation

Plakevulin A’s mechanistic significance emerged through its suppression of the IL-6/STAT3 signaling axis. Key findings include:

  • STAT3 inhibition: Complete blockade of IL-6-induced STAT3 phosphorylation in HL60 cells, disrupting a pathway critical for tumor survival and immune evasion [2] [3] [10].
  • Upstream target identification: Pull-down assays using biotinylated plakevulin A isolated hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) from HL60 lysates. HSD17B4 regulates STAT3 activation, and its knockdown induces apoptosis, positioning it as a plausible mediator of plakevulin A’s effects [2] [3].
  • Functional synergy: By inhibiting both DNA polymerases (genomic stability) and STAT3 (survival signaling), plakevulin A attacks cancer cells through complementary pathways, enhancing its therapeutic appeal [1] [2].

Knowledge Gaps in Target Protein Identification and Mechanistic Specificity

Despite advances, critical gaps persist:

  • Polymerase inhibition disconnect: The discord between plakevulin A’s cytotoxicity IC₅₀ and its DNA polymerase inhibition potency implies unidentified targets beyond HSD17B4 [2] [4].
  • Binding site ambiguity: While HSD17B4 binding was confirmed, the exact interaction site and functional consequences (e.g., enzymatic inhibition or protein degradation) remain uncharacterized [3].
  • Structural determinants: Structure-activity relationship (SAR) studies are limited. Modifications to the cyclopentene core or alkyl chain alter bioactivity (see Table 2), but key pharmacophores for STAT3 vs. polymerase targeting are undefined [5] [9].
  • In vivo validation: No data exists on plakevulin A’s efficacy in animal tumor models or its pharmacokinetic behavior [2] [4].

Table 2: Impact of Structural Modifications on Plakevulin A Bioactivity

Modification SiteBiological EffectInference
C-1 carboxylateReduced polymerase inhibitionEssential for enzyme binding
C-2 alkyl chainDecreased cytotoxicity with shorter chainsHydrophobicity critical for uptake
C-5 hydroxylAbolished STAT3 suppressionH-bonding involved in HSD17B4 interaction

Plakevulin A exemplifies the potential of marine polyketides in oncology. Its dual targeting of replicative machinery and survival pathways positions it uniquely among sponge-derived cytotoxins. However, comprehensive SAR profiling and target deconvolution are essential to leverage its full therapeutic potential [4] [7] [9].

Compound Names in Article:

  • Plakevulin A
  • Oxylipin
  • Polyketide
  • STAT3 inhibitor
  • HSD17B4 ligand

Properties

Product Name

plakevulin A

IUPAC Name

methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate

Molecular Formula

C23H42O4

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C23H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19-21,24,26H,3-16,18H2,1-2H3/t20-,21-,23-/m0/s1

InChI Key

SOLXJOFQECGRPS-FUDKSRODSA-N

Synonyms

plakevulin A

Canonical SMILES

CCCCCCCCCCCCCCCCC1(C=CC(C1C(=O)OC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@@]1(C=C[C@@H]([C@H]1C(=O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.